REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH2:4][C:5]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:6]=1[CH2:7][NH:8][C:9]([NH2:11])=[O:10].C(Cl)(Cl)Cl.C[C:27]1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)O[C:29]2[C:30](P(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:31][CH:32]=[CH:33][C:28]1=2.[C:68]([O-])([O-])=O.[Cs+].[Cs+].[N:74]#[N:75]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH2:4][C:5]1[CH:15]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:13]=[CH:12][C:6]=1[CH2:7][NH:8][C:9]([NH:11][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:28]=1[CH:27]=[N:74][N:75]2[CH3:68])=[O:10] |f:3.4.5,8.9.10.11.12|
|
Name
|
mixture
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
CC(CCC1=C(CNC(=O)N)C=CC(=C1)C(F)(F)F)(C)C
|
Name
|
Example 2C
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
442 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
Cs2CO3
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed sequentially with water and brine
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0 to 35% ethyl acetate/dichloromethane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC1=C(CNC(=O)NC2=C3C=NN(C3=CC=C2)C)C=CC(=C1)C(F)(F)F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |